4-Chloro-5-fluoronicotinaldehyde
Overview
Description
4-Chloro-5-fluoronicotinaldehyde, also known by its CAS number 1060802-34-7, is a chemical compound with a molecular formula of C6H3ClFNO . It is a yellow to orange powder that is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Synthesis Analysis
The synthesis of 4-Chloro-5-fluoronicotinaldehyde involves several steps. Sodium hydride is mixed with THF, to which a solution of tert-butyl 2-(diethoxyphosphoryl)acetate in THF is added under ice cooling. The mixture is stirred at the same temperature for 50 minutes. A mixture of crude 4-chloro-5-fluoronicotinaldehyde and THF is added to the reaction mixture under ice cooling, and the resulting mixture is stirred at room temperature for 1.5 hours .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoronicotinaldehyde is represented by the canonical SMILES notationC1=C(C(=C(C=N1)F)Cl)C=O
. The InChI representation is InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H
. Physical And Chemical Properties Analysis
4-Chloro-5-fluoronicotinaldehyde has a molecular weight of 159.55 . It has a predicted boiling point of 215.7±35.0 °C and a predicted density of 1.444±0.06 g/cm3 . The compound is stored under an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Background
4-Chloro-5-fluoronicotinaldehyde is a chemical compound with potential applications in various fields of scientific research. Although the exact studies specifically addressing 4-Chloro-5-fluoronicotinaldehyde are not directly available, insights can be drawn from research on closely related compounds, particularly fluorinated pyrimidines like 5-fluorouracil (5-FU) and its prodrugs. These compounds share structural similarities and may have overlapping fields of application, especially in medical and biological research.
Applications in Cancer Treatment
Fluorinated pyrimidines, particularly 5-FU and its derivatives, have been extensively researched for their application in cancer chemotherapy. 5-FU, introduced in 1957, is pivotal in treating various solid tumors, especially those originating in the gastrointestinal tract, breast, head, and neck. It's a cornerstone in colorectal cancer treatment, although its effectiveness is limited, necessitating the development of prodrugs like capecitabine, UFT, and S-1 to enhance its therapeutic efficacy and reduce toxicity (Malet-Martino & Martino, 2002). S-1, in particular, is an oral fluoropyrimidine that improves therapeutic efficacy and tolerability (Miyamoto et al., 2014). This indicates the potential of fluorinated compounds like 4-Chloro-5-fluoronicotinaldehyde in cancer treatment research.
Applications in Fluorometry
Fluorometry, a technique based on fluorescence emission, is crucial in environmental and biological studies. The related fluorometric techniques are widely used for chlorophyll determination in oceanic research, supporting remote sensing techniques (Baker & Dustan, 1981). Chlorophyll fluorescence methods, particularly, offer insights into plant stress physiology and are invaluable in ecological research (Mohammed et al., 1995). Given the sensitivity of these methods to molecular structure and the influence of different substituents, 4-Chloro-5-fluoronicotinaldehyde might be of interest in the optimization and development of new fluorometric techniques.
Safety And Hazards
4-Chloro-5-fluoronicotinaldehyde is classified under CLP as Acute Tox. 4: H302+H312+H332; STOT SE 3: H335; Eye Irrit. 2: H319; Skin Irrit. 2: H315 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-chloro-5-fluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRNVJRDXKKHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857211 | |
Record name | 4-Chloro-5-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoronicotinaldehyde | |
CAS RN |
1060802-34-7 | |
Record name | 4-Chloro-5-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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